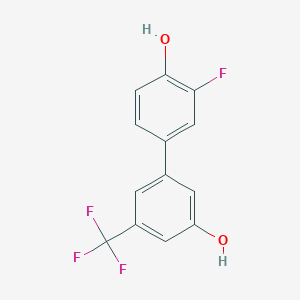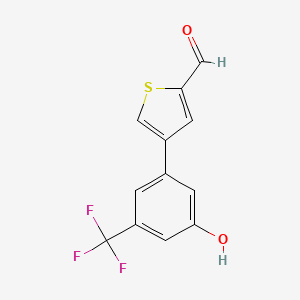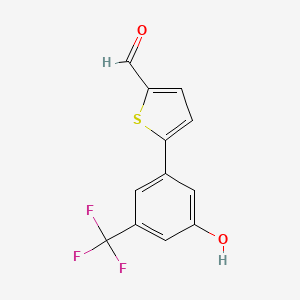
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) is a type of compound that has been used in various scientific research applications. It is an aromatic compound with a molecular formula of C8H6F5O2. It is a colorless solid that is soluble in water and ethanol and has a melting point of 80-82 °C. This compound has a wide range of applications, including use as a reactant in organic synthesis, as a reagent in analytical chemistry, and in the preparation of pharmaceuticals.
Scientific Research Applications
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) has been used in a variety of scientific research applications. It has been used as a reactant in organic synthesis, as a reagent in analytical chemistry, and in the preparation of pharmaceuticals. It has also been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and fragrances.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed to act as an electron-donating group, which allows it to interact with other molecules and form new compounds. It is also believed to act as a catalyst in certain reactions, allowing them to occur more quickly and efficiently.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it is believed to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. It is also believed to have the potential to act as a neuroprotective agent, which could be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) in lab experiments include its low cost, its availability, and its stability. It is also relatively easy to use and can be stored for long periods of time without degrading. The main limitation of this compound is its low solubility in water, which makes it difficult to use in certain types of experiments.
Future Directions
The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. Additionally, further research into its mechanism of action may lead to new ways to use this compound in various scientific research applications. Additionally, further research into its potential use as a neuroprotective agent could lead to new treatments for neurological disorders. Finally, further research into its solubility in water could lead to new ways to use this compound in various experiments.
Synthesis Methods
5-(2,4-Difluorophenyl)-3-trifluoromethoxyphenol (95%) can be synthesized by a variety of methods. The most common method involves the reaction of 2,4-difluorobenzaldehyde with trifluoromethyltrimethylsilane in the presence of a base such as potassium carbonate. This reaction yields a trifluoromethoxy derivative of the aldehyde, which is then treated with an acid such as hydrochloric acid to yield the desired product.
properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-8-1-2-11(12(15)5-8)7-3-9(19)6-10(4-7)20-13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYNRVDDDMTUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686579 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261984-08-0 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














